1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one

Hydrogen bonding Drug-likeness Chromatographic retention

1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804262-47-2) is a bifunctional halogenated aromatic ketone with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol. It belongs to the class of substituted propiophenones featuring three reactive functional groups: a bromomethyl (–CH2Br) moiety at the 2-position, a phenolic hydroxyl (–OH) at the 6-position, and a 3-chloropropan-1-one side chain at the 1-position.

Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
Cat. No. B14064337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one
Molecular FormulaC10H10BrClO2
Molecular Weight277.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)CCCl)CBr
InChIInChI=1S/C10H10BrClO2/c11-6-7-2-1-3-8(13)10(7)9(14)4-5-12/h1-3,13H,4-6H2
InChIKeyJTKOWTQZYBAFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804262-47-2): Structural Profile and Procurement-Relevant Characteristics


1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804262-47-2) is a bifunctional halogenated aromatic ketone with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol [1]. It belongs to the class of substituted propiophenones featuring three reactive functional groups: a bromomethyl (–CH2Br) moiety at the 2-position, a phenolic hydroxyl (–OH) at the 6-position, and a 3-chloropropan-1-one side chain at the 1-position . The compound is cataloged under PubChem CID 131276905, with a computed XLogP3-AA of 2.9, one hydrogen bond donor, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 37.3 Ų [1]. It is commercially available as a research intermediate, typically supplied at NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why 1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one Cannot Be Casually Substituted with Structural Isomers or Des-Hydroxy Analogs


This compound occupies a narrow structural niche among C10H10BrClO2 isomers that cannot be replicated by simple analog substitution. The ortho-relationship between the bromomethyl (position 2) and the phenolic hydroxyl (position 6) on the aromatic ring creates a uniquely positioned intramolecular hydrogen-bonding geometry that alters both the electronic character of the ring and the conformational preferences of the chloropropanone side chain [1]. Removing the 6-OH group—as in the des-hydroxy analog 1-(2-(bromomethyl)phenyl)-3-chloropropan-1-one (CAS 1804215-38-0, MW 261.54, C10H10BrClO)—eliminates the sole hydrogen bond donor, increases lipophilicity, and reduces TPSA, fundamentally altering solubility, protein-binding potential, and chromatographic behavior . Conversely, removing the 3-chloro group—as in 1-(2-(bromomethyl)-6-hydroxyphenyl)propan-1-one (CAS 1804262-21-2, MW 243.10)—removes the second electrophilic center, halving the compound's utility as a dual-electrophile intermediate . Regioisomeric variants such as 1-(3-(bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804235-59-3) reposition the bromomethyl group, altering both steric accessibility and the H-bonding geometry with the adjacent hydroxyl . These structural differences translate into non-interchangeable reactivity profiles in nucleophilic substitution, cross-coupling, and cyclization reactions, making informed selection essential for synthetic route reliability.

Quantitative Differential Evidence for 1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one vs. Closest Analogs


Hydrogen Bond Donor Capability: Differentiation from the Des-Hydroxy Analog (CAS 1804215-38-0)

The target compound possesses one hydrogen bond donor (the 6-OH group) and two hydrogen bond acceptors, yielding a TPSA of 37.3 Ų. By contrast, the des-hydroxy analog 1-(2-(bromomethyl)phenyl)-3-chloropropan-1-one (CAS 1804215-38-0, C10H10BrClO) has zero H-bond donors, one H-bond acceptor, and an estimated TPSA of approximately 17.1 Ų (carbonyl oxygen only). This difference in H-bond donor count (1 vs. 0) and TPSA (37.3 vs. ~17.1 Ų) has direct consequences for solubility in polar media, reversed-phase chromatographic retention, and compliance with drug-likeness filters such as the Lipinski Rule of Five [1]. The target's XLogP3-AA of 2.9 reflects the polarity-modulating effect of the hydroxyl group relative to the more lipophilic des-hydroxy analog .

Hydrogen bonding Drug-likeness Chromatographic retention

Dual Electrophilic Center Architecture: Bromomethyl plus 3-Chloropropanone vs. Single-Electrophile Analogs

The target compound features two chemically distinct electrophilic centers: a benzylic bromomethyl group (–CH2Br) capable of SN2 nucleophilic substitution, and a β-chloro ketone (3-chloropropan-1-one) that can undergo both nucleophilic substitution at the chlorinated carbon and carbonyl addition chemistry. By comparison, 1-(2-(bromomethyl)-6-hydroxyphenyl)propan-1-one (CAS 1804262-21-2, C10H11BrO2, MW 243.10) lacks the chlorine atom entirely and therefore possesses only one electrophilic center (the bromomethyl group) . The molecular weight difference (277.54 vs. 243.10 g/mol, Δ = 34.44 Da) corresponds precisely to the mass of the chlorine substituent . This dual-electrophile architecture enables sequential, chemoselective derivatization strategies—e.g., first reacting the more reactive bromomethyl group under mild conditions, followed by activation of the chloropropanone moiety under different conditions—which is not achievable with single-electrophile analogs .

Bifunctional electrophile Sequential derivatization Heterocycle synthesis

Regiochemical Specificity: 2-Bromomethyl-6-Hydroxy vs. 3-Bromomethyl-2-Hydroxy Isomer Chelation Geometry

The target compound positions the bromomethyl group at the 2-position (ortho to the ketone) and the hydroxyl at the 6-position (also ortho to the ketone but on the opposite side of the ring), creating a 1,2,6-trisubstitution pattern. The regioisomer 1-(3-(bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804235-59-3) places the bromomethyl at position 3 and the hydroxyl at position 2, generating a different H-bonding topology where the hydroxyl is directly adjacent to the ketone carbonyl, enabling strong intramolecular six-membered-ring hydrogen bonding that can attenuate carbonyl reactivity . In the target compound, the 6-OH group is positioned further from the ketone and adjacent to the bromomethyl group, creating a different conformational landscape with four rotatable bonds [1]. Both isomers share the same molecular formula (C10H10BrClO2) and molecular weight (277.54 g/mol), making them analytically indistinguishable by MS alone, yet they are expected to exhibit distinct reactivities in metal-catalyzed cross-coupling and cyclization reactions due to differing chelation geometries [2].

Regiochemistry Metal chelation Ortho-hydroxy ketone

Commercially Certified Purity Specification: NLT 98% Baseline with ISO Quality Systems

Authoritative vendor sources specify a purity of NLT 98% (Not Less Than 98%) for 1-(2-(bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804262-47-2), manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . While closely related isomers such as 1-(3-(bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one (CAS 1804235-59-3) and 1-(2-(bromomethyl)phenyl)-3-chloropropan-1-one (CAS 1804215-38-0) are also offered at NLT 98% , the critical distinction lies in trace impurity profiles. For the target compound, the primary synthetic impurity risks include the des-bromo analog (over-reduction), the dibromo adduct (over-bromination), and regioisomeric contamination from the bromomethylation step. Procurement from ISO-certified sources provides documented batch-specific certificates of analysis (CoA) that verify both chemical purity and regiochemical identity, which is essential given the analytical indistinguishability of isomers by mass spectrometry alone .

Purity specification Quality control Procurement benchmark

Best-Fit Research and Industrial Application Scenarios for 1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one


Sequential Bifunctional Derivatization in Medicinal Chemistry Library Synthesis

The dual-electrophile architecture (bromomethyl + 3-chloropropanone) makes this compound an ideal core intermediate for generating diverse compound libraries through sequential, chemoselective functionalization. The benzylic bromomethyl group can be reacted first under mild SN2 conditions (e.g., with amines, thiols, or phenolates) while leaving the β-chloro ketone intact, enabling a second orthogonal derivatization step [1]. This sequential strategy is not achievable with single-electrophile analogs such as CAS 1804262-21-2. The presence of the 6-OH group provides an additional handle for further diversification (etherification, esterification) or for modulating physicochemical properties, with a TPSA of 37.3 Ų and one H-bond donor contributing to drug-like property space .

Synthesis of Fused Heterocyclic Scaffolds via Orthogonal Cyclization Pathways

The specific 2-bromomethyl-6-hydroxy-3-chloropropanone substitution pattern enables two distinct cyclization modalities: (1) intramolecular O-alkylation between the 6-OH and the bromomethyl group to form a benzoxepine or dihydrobenzofuran ring system, and (2) nucleophilic displacement at the β-chloro position followed by condensation with the ketone to generate heterocycles such as pyrazoles, isoxazoles, or pyrimidines [1]. The regioisomeric variant (CAS 1804235-59-3) with a 3-bromomethyl-2-hydroxy pattern would produce different cyclization products due to altered ring-closure geometry, making the specific 2,6-substitution pattern critical for target-oriented synthesis .

Pharmaceutical Intermediate with Traceable Quality Documentation for GMP Supply Chains

As a pharmaceutical intermediate offered at NLT 98% purity under ISO-certified quality systems with available certificates of analysis (CoA), this compound is suited for integration into GMP (Good Manufacturing Practice) and GLP (Good Laboratory Practice) workflows where documented traceability of starting materials and intermediates is mandatory [1]. The availability of batch-specific purity data, combined with the compound's well-defined structural identity (CAS 1804262-47-2, PubChem CID 131276905, InChIKey JTKOWTQZYBAFCC-UHFFFAOYSA-N), provides the audit trail required for regulatory filings .

Structure-Activity Relationship (SAR) Studies Requiring an H-Bond Donor in the Pharmacophore

In SAR campaigns where hydrogen-bond donor capacity is a pharmacophoric requirement, this compound provides a defined HBD count of 1 and TPSA of 37.3 Ų [1]. This differentiates it from the des-hydroxy analog CAS 1804215-38-0 (HBD = 0), enabling researchers to isolate the contribution of the phenolic –OH to target binding, solubility, and metabolic stability. The computed XLogP3-AA of 2.9 positions this compound in a lipophilicity range compatible with both cellular permeability and aqueous solubility for in vitro assay conditions .

Quote Request

Request a Quote for 1-(2-(Bromomethyl)-6-hydroxyphenyl)-3-chloropropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.